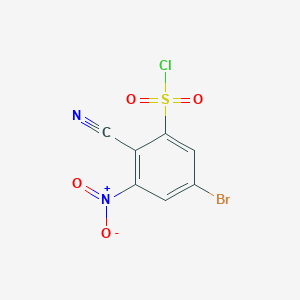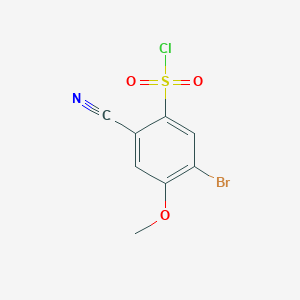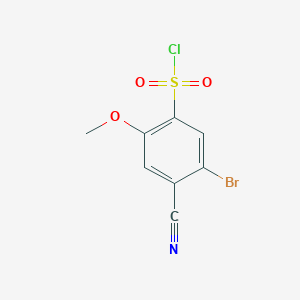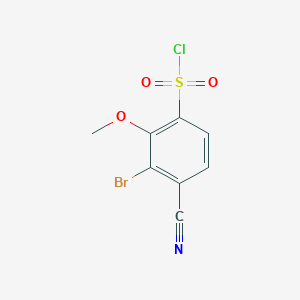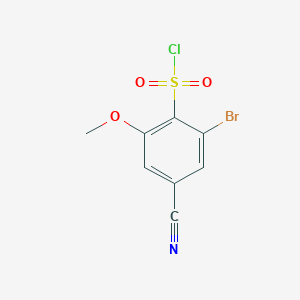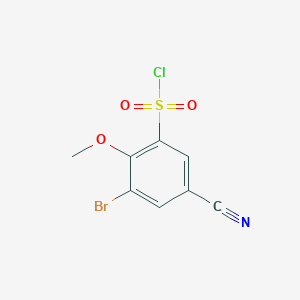
3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride
Overview
Description
“3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be available under a different CAS number or it might not have been extensively studied or documented yet.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride”. The synthesis of similar compounds often involves reactions with bromine and sulfonyl chloride2, but the exact process can vary depending on the specific compound and the desired yield and purity.Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find specific information on the molecular structure of “3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride”.Chemical Reactions Analysis
The chemical reactions involving “3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride” are not well-documented in the sources I found. However, benzenesulfonyl chlorides are generally reactive towards nucleophiles, and the presence of other functional groups (like the bromo, cyano, and methoxy groups in this case) can influence the reactivity and selectivity of these reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes like melting point, boiling point, solubility, etc. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride”.Safety And Hazards
The safety and hazards of a chemical compound are usually determined by its physical and chemical properties, as well as its reactivity. Without specific information on “3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride”, it’s difficult to provide accurate safety and hazard information. However, similar compounds, like benzenesulfonyl chlorides, are generally considered corrosive and can cause severe skin burns and eye damage4.
Future Directions
The future directions for research on “3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride” could include more detailed studies on its synthesis, reactivity, and potential applications. Given the limited information currently available, there is a lot that could be explored about this compound.
Please note that this analysis is based on the limited information available and the actual properties and characteristics of “3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride” may vary.
properties
IUPAC Name |
3-bromo-5-cyano-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c1-14-8-6(9)2-5(4-11)3-7(8)15(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRASATLFXWTCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




